Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate properties
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate properties
An In-depth Technical Guide to Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Foreword: The Versatility of a Heterocyclic Scaffold
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the pursuit of novel molecular frameworks that offer both stability and diverse biological activity is paramount. Among these, heterocyclic compounds hold a place of distinction. This guide focuses on a particularly valuable building block: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate .
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention due to its unique electronic properties, metabolic stability, and its capacity to act as a bioisostere for amide and ester functionalities, thereby enhancing pharmacokinetic profiles.[1] This compound, featuring both a reactive amino group and an ethyl ester moiety, serves as a versatile precursor for a vast array of more complex molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, grounded in established scientific principles and methodologies.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is the first step in harnessing its synthetic potential. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is typically a white to off-white crystalline solid, noted for its stability under recommended storage conditions.[2][4]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 4970-53-0 | [5][6] |
| Molecular Formula | C₅H₇N₃O₃ | [2][5] |
| Molecular Weight | 157.13 g/mol | [2][5] |
| Appearance | White to off-white powder/crystalline solid | [1][2][4] |
| Melting Point | 199-206 °C | [2] |
| Purity | ≥97% (Typically available) | [1][5] |
| Storage Temperature | 0-8 °C | [2] |
| SMILES String | CCOC(=O)c1nnc(N)o1 | |
| InChI Key | JZSBFOOEPYPCPW-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylthiosemicarbazides.[7][8] A common and effective route for preparing 2-amino-1,3,4-oxadiazole derivatives relies on the intramolecular cyclodesulfurization of a corresponding 1-acylthiosemicarbazide precursor.[7]
The causality behind this choice of pathway is its efficiency and the ready availability of starting materials. The use of an oxidizing agent facilitates the ring closure by removing sulfur, a process that is generally high-yielding and avoids harsh conditions that could compromise the ester functionality.
Visualizing the Synthesis Pathway
Caption: General synthesis workflow for Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.
Experimental Protocol: Synthesis via Oxidative Cyclization
This protocol is a representative method based on established syntheses of similar 2-amino-1,3,4-oxadiazole structures.[7]
Objective: To synthesize Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate from ethyl oxalyl chloride and thiosemicarbazide.
Materials:
-
Ethyl oxalyl chloride
-
Thiosemicarbazide
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (or other suitable base)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or similar oxidant
-
Potassium Iodide (catalyst, optional)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Intermediate Formation (Acylthiosemicarbazide):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiosemicarbazide (1.0 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the suspension.
-
Add a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(ethoxycarbonylcarbonyl)thiosemicarbazide intermediate.
-
-
Oxidative Cyclization:
-
Dissolve the crude intermediate from the previous step in a suitable solvent such as THF or DCM.
-
Add the oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (1.1 eq), in portions. A catalytic amount of potassium iodide can be added to facilitate the reaction.[7]
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate as a solid.
-
Reactivity and Derivatization Potential
The synthetic value of this compound lies in its bifunctional nature. The amino and ester groups are orthogonal reaction sites, allowing for selective modifications to build molecular complexity.[1]
-
Amino Group (Nucleophilic Center): The primary amino group at the C5 position is a key site for derivatization. It readily undergoes acylation, sulfonylation, and coupling reactions to form amides, sulfonamides, and other derivatives.[1] This functionality is crucial for extending the molecular scaffold and exploring structure-activity relationships (SAR).
-
Ester Group (Electrophilic Center): The ethyl carboxylate at the C2 position serves as a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can undergo direct amidation or transesterification.[1]
Diagram of Derivatization Pathways```dot
Caption: Competitive inhibition of an enzyme by an oxadiazole derivative.
Protocol: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potential (IC₅₀) of a derivative against a target enzyme (e.g., a kinase, protease).
Materials:
-
Target enzyme
-
Substrate (specific to the enzyme, often fluorogenic or chromogenic)
-
Assay buffer
-
Test compound (oxadiazole derivative) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further into the assay buffer to achieve final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup:
-
To the wells of the 96-well plate, add 50 µL of the assay buffer.
-
Add 2 µL of the diluted test compound, positive control, or DMSO (for the negative control).
-
Add 25 µL of the target enzyme solution (at a predetermined concentration) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a plate reader set to the appropriate wavelength and temperature (e.g., 37 °C).
-
Measure the signal (fluorescence or absorbance) kinetically over 30-60 minutes or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data, setting the negative control (DMSO only) as 100% activity and a no-enzyme well as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.
-
References
- 1. leapchem.com [leapchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. You are being redirected... [oakwoodchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
